molecular formula C14H12F2N4O2S2 B2761908 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 1428347-61-8

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2761908
CAS No.: 1428347-61-8
M. Wt: 370.39
InChI Key: NHCSCUCSPNLTBB-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a difluorobenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

The future directions in the research of thiazoles and pyrazoles involve designing novel compounds, disclosing innovative routes for synthesizing these compounds, examining different potencies of these compounds, and seeking for potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones . The final step involves the sulfonation of the aromatic ring, which is achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2,5-difluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O2S2/c15-10-2-3-12(16)13(8-10)24(21,22)18-6-4-11-9-23-14(19-11)20-7-1-5-17-20/h1-3,5,7-9,18H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCSCUCSPNLTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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